2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine

liquid crystals metallomesogens thermotropic mesomorphism

2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (CAS 583032-63-7) is a pyridylpyrazole derivative comprising a central 1H-pyrazole ring N-substituted with a 2-pyridyl group and symmetrically disubstituted at the 3- and 5-positions with 4-(tetradecyloxy)phenyl moieties. It belongs to a family of 3,5-bis(4-n-alkyloxyphenyl)-1-(pyridin-2-yl)-1H-pyrazole ligands (abbreviated pypzR2) developed as mesogenic bidentate ligands for metallomesogen design.

Molecular Formula C48H71N3O2
Molecular Weight 722.1 g/mol
CAS No. 583032-63-7
Cat. No. B12587406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine
CAS583032-63-7
Molecular FormulaC48H71N3O2
Molecular Weight722.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OCCCCCCCCCCCCCC
InChIInChI=1S/C48H71N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-39-52-44-34-30-42(31-35-44)46-41-47(51(50-46)48-29-25-26-38-49-48)43-32-36-45(37-33-43)53-40-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-38,41H,3-24,27-28,39-40H2,1-2H3
InChIKeyQZKWALIMRJVPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (CAS 583032-63-7)


2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (CAS 583032-63-7) is a pyridylpyrazole derivative comprising a central 1H-pyrazole ring N-substituted with a 2-pyridyl group and symmetrically disubstituted at the 3- and 5-positions with 4-(tetradecyloxy)phenyl moieties [1]. It belongs to a family of 3,5-bis(4-n-alkyloxyphenyl)-1-(pyridin-2-yl)-1H-pyrazole ligands (abbreviated pypzR2) developed as mesogenic bidentate ligands for metallomesogen design [1]. The tetradecyloxy (C14H29O) chain length is specifically associated with the induction of thermotropic liquid-crystalline mesophases in both the free ligand and its Pd(II) complexes [1].

Why Generic Chain-Length or Heterocycle Substitution Fails for 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine


In-class substitution with alkyloxyphenyl-pyridylpyrazoles of different alkoxy chain lengths (e.g., decyloxy, dodecyloxy, hexadecyloxy) or with isomeric pyridine attachment (e.g., 3-pyridyl or 4-pyridyl) is not scientifically interchangeable because thermotropic mesophase induction, mesophase type, and transition temperatures are exquisitely chain-length dependent and coordination-geometry dependent [1]. The tetradecyloxy (C14) chain is positioned near the threshold for smectic mesophase induction in the free ligand series, and replacing it with shorter chains (C10–C12) results in loss of mesomorphism or a shift to nematic-only behavior, while the PdCl₂ complex derived from the C14 ligand yields the highest mesophase thermal stability reported in the series [1]. Substitution without matching both chain length and the pyridin-2-yl chelating architecture therefore compromises the critical structure–property relationship required for liquid-crystalline and coordination-chemistry applications quantified in Section 3.

Quantitative Differentiation Evidence for 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (CAS 583032-63-7)


Thermotropic Mesophase Induction in Free Ligand Compared to Shorter-Chain Alkyloxy Analogues

The free ligand 2-{3,5-bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (C14 chain) exhibits enantiotropic liquid-crystalline behavior, whereas the analogous decyloxy (C10) and dodecyloxy (C12) free ligands are non-mesomorphic under identical thermal and optical conditions [1]. The differential mesophase induction is attributed to the critical C14 chain length necessary to stabilize smectic order within the asymmetric molecular architecture of the pyridylpyrazole series.

liquid crystals metallomesogens thermotropic mesomorphism

Comparative Mesophase Thermal Stability: Free C14 Ligand Versus Corresponding PdCl2 Complex

The PdCl₂ complex c-[PdCl₂(pypzC14₂)] displays mesophase thermal stability surpassing that of its parent free ligand, demonstrating the structure-directing value of the C14 pyridylpyrazole scaffold [1]. The free C14 ligand exhibits mesomorphism at lower onset temperatures, while the metal complex extends the mesophase range to higher temperatures, representing the first example of a metallomesogen containing an N,N′-bidentate pyridylpyrazole ligand coordinated to PdCl₂ [1].

metallomesogens palladium complexes mesophase stability

Pyridin-2-yl Chelation Architecture Compared with Non-Chelating Pyrazole Ligands

The pyridin-2-yl substituent on the pyrazole N1 position creates an N,N′-bidentate chelating pocket that is absent in the parent 3,5-bis(4-alkyloxyphenyl)pyrazole (Hpz2R(n)) ligands [1]. The Hpz2R(n) ligands coordinate metals exclusively through the pyrazole N2 atom, yielding monodentate or bridging modes, whereas the pyridin-2-yl analogue forms a stable five-membered chelate ring with Pd(II), fundamentally altering coordination geometry, complex stability, and mesomorphic properties [1].

coordination chemistry bidentate ligands N,N-chelation

C14 Chain Length Optimizes Mesomorphism Relative to Longer-Chain Analogues (Class-Level Inference)

Within the broader class of 3,5-bis(4-n-alkyloxyphenyl)-1-(pyridin-2-yl)-1H-pyrazole ligands, the tetradecyloxy (C14) derivative represents the lower boundary at which enantiotropic smectic mesomorphism emerges, whereas shorter chains (≤C12) are non-mesomorphic and significantly longer chains (e.g., C16, C18) may increase viscosity and elevate melting points beyond practical processing windows [1]. This class-level trend positions the C14 compound as the optimal balance between mesophase induction and thermal processability.

alkyl chain effect liquid-crystalline homologue series smectic mesophases

Validated Application Scenarios for 2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine (CAS 583032-63-7)


Synthesis of Smectic-A Palladium(II) Metallomesogens Based on N,N′-Bidentate Pyridylpyrazole Scaffolds

The C14 pyridylpyrazole ligand is the documented precursor for c-[PdCl₂(pypzC14₂)], the first reported PdCl₂ metallomesogen containing an N,N′-bidentate ligand [1]. This complex exhibits enantiotropic smectic A mesophases with enhanced thermal stability relative to the free ligand, making the C14 ligand essential for researchers developing new Pd-based liquid-crystalline materials for electro-optical or sensing applications.

Chain-Length-Dependent Mesomorphism Studies in Pyridylpyrazole Homologous Series

The C14 homologue serves as the critical mesomorphic reference point in the pypzR2 series, as it is the shortest chain that induces enantiotropic mesomorphism in the free ligand. Procurement of this specific homologue enables systematic comparison with non-mesomorphic shorter-chain analogues (C10, C12) and with metallomesogens derived from them [1].

Coordination Chemistry Research on Chelating vs Non-Chelating Pyrazole Ligands

The pyridin-2-yl substituent confers a bidentate N,N′-chelation mode absent in simple 3,5-bis(4-alkyloxyphenyl)pyrazoles. This compound is therefore the appropriate choice for comparative coordination studies examining the effect of chelate ring formation on complex geometry, stability, and emergent mesomorphic properties [1].

Structure–Property Relationship Investigations in Thermotropic Liquid Crystals

The symmetric 3,5-diaryl substitution combined with the asymmetric N1-pyridyl group creates a well-defined molecular shape anisotropy that is directly correlated with smectic mesophase induction. The C14 compound is the validated candidate for systematic studies linking alkoxy chain length, molecular aspect ratio, and mesophase type in pyrazole-based thermotropic liquid crystals [1].

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